molecular formula C13H21ClO2Si B8032063 Tert-butyl(5-chloro-2-methoxyphenoxy)dimethylsilane

Tert-butyl(5-chloro-2-methoxyphenoxy)dimethylsilane

Cat. No.: B8032063
M. Wt: 272.84 g/mol
InChI Key: XTUQTNFXMMRQOD-UHFFFAOYSA-N
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Description

Tert-butyl(5-chloro-2-methoxyphenoxy)dimethylsilane is an organosilicon compound with the molecular formula C13H21ClOSi. It is characterized by the presence of a tert-butyl group, a chloro-substituted methoxyphenoxy group, and a dimethylsilane moiety. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl(5-chloro-2-methoxyphenoxy)dimethylsilane typically involves the reaction of 5-chloro-2-methoxyphenol with tert-butyl(dimethyl)silyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:

5-chloro-2-methoxyphenol+tert-butyl(dimethyl)silyl chloridetriethylamineThis compound+HCl\text{5-chloro-2-methoxyphenol} + \text{tert-butyl(dimethyl)silyl chloride} \xrightarrow{\text{triethylamine}} \text{this compound} + \text{HCl} 5-chloro-2-methoxyphenol+tert-butyl(dimethyl)silyl chloridetriethylamine​this compound+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction control. The use of automated systems can help maintain the anhydrous conditions required for the reaction.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl(5-chloro-2-methoxyphenoxy)dimethylsilane can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or alkoxides.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Hydrolysis: The silyl ether bond can be cleaved under acidic or basic conditions to yield 5-chloro-2-methoxyphenol and tert-butyl(dimethyl)silanol.

Common Reagents and Conditions

    Nucleophiles: Amines, alkoxides

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) aqueous solutions

Major Products

    Substitution: 5-chloro-2-methoxyphenylamine, 5-chloro-2-methoxyphenol derivatives

    Oxidation: 5-chloro-2-methoxybenzoic acid, 5-chloro-2-methoxybenzaldehyde

    Hydrolysis: 5-chloro-2-methoxyphenol, tert-butyl(dimethyl)silanol

Scientific Research Applications

Tert-butyl(5-chloro-2-methoxyphenoxy)dimethylsilane has several applications in scientific research:

    Organic Synthesis: Used as a protecting group for phenols and alcohols, facilitating selective reactions.

    Material Science: Employed in the synthesis of organosilicon polymers and materials with unique properties.

    Pharmaceuticals: Utilized in the development of drug intermediates and active pharmaceutical ingredients.

    Biochemistry: Acts as a reagent in the modification of biomolecules for analytical studies.

Mechanism of Action

The mechanism of action of tert-butyl(5-chloro-2-methoxyphenoxy)dimethylsilane primarily involves its role as a protecting group. The silyl ether bond is stable under neutral and basic conditions but can be selectively cleaved under acidic conditions. This allows for the temporary protection of hydroxyl groups during multi-step synthetic processes. The molecular targets and pathways involved are typically related to the specific reactions in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl(dimethyl)silyl chloride
  • Tert-butyl(dimethyl)silanol
  • 5-chloro-2-methoxyphenol

Uniqueness

Tert-butyl(5-chloro-2-methoxyphenoxy)dimethylsilane is unique due to its combination of a chloro-substituted methoxyphenoxy group and a silyl ether moiety. This dual functionality allows it to serve as both a protecting group and a reactive intermediate in various synthetic applications.

Properties

IUPAC Name

tert-butyl-(5-chloro-2-methoxyphenoxy)-dimethylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21ClO2Si/c1-13(2,3)17(5,6)16-12-9-10(14)7-8-11(12)15-4/h7-9H,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTUQTNFXMMRQOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=C(C=CC(=C1)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21ClO2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.84 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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